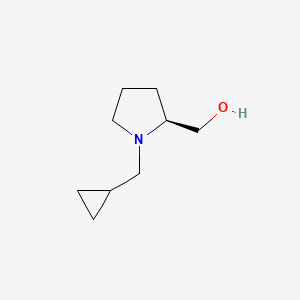
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine and agriculture. This compound is also known as N-(1-naphthyl)-2-[(3-thioxo-2,5-dioxo-1-pyrrolidinyl)methyl]benzoic acid and is a thioester derivative of benzoic acid. The purpose of
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A study by Patel and Patel (2015) focuses on the synthesis of novel heterocyclic compounds, including 2-aryl-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds are evaluated for their antibacterial and antifungal activities, showing varying levels of efficacy against different strains of bacteria and fungi. This research highlights the chemical versatility and potential biomedical applications of naphthalene derivatives in developing new antimicrobial agents Patel & Patel, 2015.
Photophysical Properties of Lanthanide Complexes
Kim, Baek, and Kim (2006) investigated the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives in the context of luminescent lanthanide complexes. The study elucidates the charge-transfer process as a significant factor for sensitized emission, offering insights into the design of efficient light-emitting materials based on naphthalene derivatives. These findings have implications for developing new optical materials and sensors Kim, Baek, & Kim, 2006.
Electrochromic and Fluorescent Polymers
Cihaner and Algi (2008) synthesized a new series of processable conducting polymers based on thienylpyrrole, incorporating naphthyl units. These polymers exhibit multielectrochromic behavior and fluorescence, suggesting applications in electrochromic devices and fluorescent sensors. The research demonstrates the utility of naphthalene derivatives in creating materials with desirable electronic and optical properties Cihaner & Algi, 2008.
Anticancer Activity of Naphthoquinone Derivatives
Kumar et al. (2019) synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives and evaluated their bioactivity, including cytotoxicity against HeLa cervical cancer cells. This study underscores the potential of naphthalene-based compounds in developing anticancer therapies, highlighting their biological importance and the scope for further pharmaceutical research Kumar et al., 2019.
Propriétés
IUPAC Name |
2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c23-19-12-18(27-17-11-4-3-9-15(17)21(25)26)20(24)22(19)16-10-5-7-13-6-1-2-8-14(13)16/h1-11,18H,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQVWGFWHPFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)

![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)


![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)




